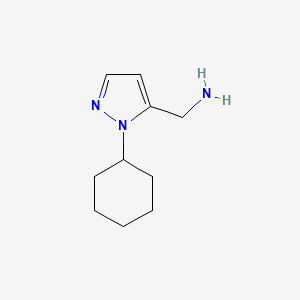

(2-Cyclohexylpyrazol-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-cyclohexylpyrazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c11-8-10-6-7-12-13(10)9-4-2-1-3-5-9/h6-7,9H,1-5,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBZJZLBUDIJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CC=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781189-37-4 | |

| Record name | (1-cyclohexyl-1H-pyrazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Reactivity and Transformation Studies of 2 Cyclohexylpyrazol 3 Yl Methanamine

Reactivity Profiling of the Pyrazole (B372694) Heterocycle in the Presence of N2-Cyclohexyl and C3-Methanamine

The pyrazole ring is an electron-rich aromatic system containing two adjacent nitrogen atoms: one acidic, pyrrole-like nitrogen and one basic, pyridine-like nitrogen. nih.gov In (2-Cyclohexylpyrazol-3-yl)methanamine, the substitution at the N2 position with a cyclohexyl group eliminates tautomerism and defines the electronic landscape of the ring. nih.gov The N2-cyclohexyl group acts as an electron-donating group, further increasing the electron density of the pyrazole ring, while the C3-methanamine group also contributes to the electronic nature of the scaffold.

The reactivity of the pyrazole ring is characterized by distinct regions of nucleophilicity and electrophilicity. nih.gov The combined electron-donating effects of the two ring nitrogens tend to decrease the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and, therefore, the primary site for electrophilic attack. pharmaguideline.comyoutube.com

Electrophilic Attack: Electrophilic aromatic substitution on the pyrazole ring preferentially occurs at the C4 position. rrbdavc.orgglobalresearchonline.net This is because the intermediates formed by attack at C4 are more stable than those formed by attack at the electron-deficient C3 or C5 positions. rrbdavc.org The N2-cyclohexyl group, being a bulky alkyl substituent, sterically hinders the C3 position, further favoring substitution at C4. Common electrophilic substitution reactions applicable to this scaffold are detailed below.

| Reaction | Reagents | Typical Electrophile | Expected Product |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | NO₂⁺ | 4-Nitro-(2-cyclohexylpyrazol-3-yl)methanamine |

| Halogenation | Br₂ or NBS / H₂O | Br⁺ | 4-Bromo-(2-cyclohexylpyrazol-3-yl)methanamine |

| Sulfonation | Fuming H₂SO₄ (oleum) | SO₃ | 4-Sulfonic acid-(2-cyclohexylpyrazol-3-yl)methanamine |

| Vilsmeier-Haack | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | 4-Formyl-(2-cyclohexylpyrazol-3-yl)methanamine |

This table presents expected outcomes based on established pyrazole chemistry. globalresearchonline.netscribd.com

Nucleophilic Attack: The C3 and C5 positions of the pyrazole ring are inherently electron-deficient and represent potential sites for nucleophilic attack. nih.govyoutube.com However, nucleophilic aromatic substitution on an unsubstituted pyrazole ring is generally difficult due to its π-excessive character. encyclopedia.pub Such reactions typically require the presence of a strong electron-withdrawing group on the ring and a good leaving group at the position of attack. In the absence of these features, harsh conditions with strong bases may lead to deprotonation at C3, potentially resulting in ring-opening rather than substitution. pharmaguideline.com

Oxidation: The pyrazole ring is generally robust and resistant to oxidation. globalresearchonline.net Oxidizing agents like potassium permanganate (B83412) (KMnO₄) tend to attack alkyl side chains rather than the aromatic ring itself. globalresearchonline.net In the case of (2-Cyclohexylpyrazol-3-yl)methanamine, the primary amine of the methanamine group would be susceptible to oxidation. Furthermore, specific oxidative conditions can lead to coupling reactions; for instance, single-electron oxidation of pyrazol-5-amines has been shown to generate radical cations that can participate in dehydrogenative coupling. nih.gov

Reduction: The unsubstituted pyrazole ring is also quite stable under various catalytic and chemical reducing conditions. pharmaguideline.com However, N-substituted pyrazoles can undergo reduction. For example, N-phenyl derivatives can be reduced to the corresponding pyrazolines and pyrazolidines using sodium in ethanol (B145695) or catalytic hydrogenation. globalresearchonline.net It is plausible that the N2-cyclohexyl group would permit a similar reduction of the pyrazole ring under sufficiently forcing conditions.

Comprehensive Functionalization of the C3-Methanamine Group

The C3-methanamine group is a versatile functional handle that allows for extensive derivatization and scaffold diversification. As a primary amine, it undergoes a wide range of reactions common to this functional group.

To control reactivity during synthetic transformations on other parts of the molecule (such as electrophilic substitution at C4), protection of the primary amine is often necessary.

Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its straightforward removal. japsonline.com The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. Green chemistry approaches have been developed for the N-Boc protection of amines on pyrazole nuclei, utilizing catalysts such as polyethylene (B3416737) glycol (PEG-400). japsonline.com

Deprotection: The removal of the Boc group is typically accomplished under acidic conditions. However, for complex molecules, selective methods are highly valuable. A novel method for the deprotection of N-Boc protected pyrazoles and imidazoles using sodium borohydride (B1222165) (NaBH₄) in ethanol has been reported. arkat-usa.orgresearchgate.net This method is particularly noteworthy as it can leave other Boc-protected amines, such as a protected primary amine, intact, offering a route for selective deprotection strategies. arkat-usa.org

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Boc (tert-butoxycarbonyl) | (Boc)₂O, Base (e.g., Et₃N) | Acidic (e.g., TFA, HCl) or NaBH₄ in EtOH |

| Cbz (Carboxybenzyl) | Benzyl chloroformate, Base | Catalytic Hydrogenation (H₂, Pd/C) |

| THP (Tetrahydropyranyl) | Dihydropyran (DHP), Acid catalyst | Aqueous Acid |

This table summarizes common amine protection strategies. rsc.org

The primary amine of (2-Cyclohexylpyrazol-3-yl)methanamine is a key site for building molecular complexity.

Amides: Acylation of the amine with carboxylic acids (using coupling agents like DCC), acid chlorides, or anhydrides readily yields the corresponding amides. This is one of the most common and robust methods for derivatization.

Ureas: Reaction of the amine with isocyanates provides a direct route to substituted ureas. Alternatively, methods exist for the direct conversion of carbamates to ureas using reagents such as aluminum amides, which could be applied after initial carbamate (B1207046) formation. researchgate.net

Carbamates: The amine can be converted to a carbamate by reacting it with a chloroformate (e.g., ethyl chloroformate) or by using a reagent like di-tert-butyl dicarbonate.

These derivatizations are foundational for modifying the compound's properties and for constructing more complex heterocyclic systems.

Post-synthetic modification allows for the generation of a library of analogs from a common intermediate. For (2-Cyclohexylpyrazol-3-yl)methanamine, a dual-pronged approach to diversification is possible.

First, the pyrazole ring itself can be functionalized. As discussed, electrophilic substitution at the C4 position can introduce a variety of groups (nitro, halo, etc.). A halogen introduced at C4 can then serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the installation of aryl, alkyl, or alkynyl substituents. nih.govnih.gov

Second, the C3-methanamine group, or its derivatives, can be used to construct new ring systems. For example, an amide derivative could undergo intramolecular cyclization reactions to form fused heterocyclic systems. The amine itself can be a key component in multicomponent reactions, rapidly building molecular complexity. This strategic functionalization allows the (2-Cyclohexylpyrazol-3-yl)methanamine scaffold to serve as a versatile building block for a wide range of more complex chemical entities. nih.gov

Chemical Transformations and Conformational Dynamics of the N2-Cyclohexyl Moiety

The N2-cyclohexyl group is a significant feature of the molecule, introducing steric bulk and conformational complexity that can profoundly influence the reactivity of the pyrazole ring and the methanamine side chain.

Stereoselective Functionalization of the Cyclohexyl Ring

The functionalization of the cyclohexyl ring in N-substituted pyrazoles is an area of interest for modifying the compound's properties. Stereoselective reactions are particularly important for creating specific isomers with potentially different biological activities or chemical properties.

Hypothetical Stereoselective Reactions:

Directed metalation-substitution reactions could be a viable strategy. The pyrazole nitrogen atoms could coordinate to a directed metalating group (DMG) like lithium, allowing for regioselective deprotonation of the cyclohexyl ring, likely at the sterically accessible equatorial positions. Subsequent quenching with an electrophile would lead to a functionalized cyclohexyl ring. The stereoselectivity would be influenced by the steric hindrance imposed by the pyrazole ring and the methanamine group.

Another approach could involve radical-based functionalization. For instance, a Barton-type reaction could be envisioned where a derivative of the cyclohexyl ring is photolyzed to generate a radical, which could then be trapped by a radical acceptor. The stereochemical outcome would depend on the preferred conformation of the cyclohexyl radical intermediate.

Table 3.3.1.1: Potential Stereoselective Functionalization Reactions of the N2-Cyclohexyl Moiety

| Reaction Type | Reagents | Potential Product(s) | Expected Stereoselectivity |

| Directed ortho-Metalation | 1. n-BuLi/TMEDA2. Electrophile (e.g., MeI) | 2-(Methylcyclohexyl)pyrazol-3-yl)methanamine | Axial vs. Equatorial substitution dependent on steric approach control. |

| Catalytic C-H Activation | Rh(III) or Pd(II) catalyst, Oxidant | 2-(Functionalized-cyclohexyl)pyrazol-3-yl)methanamine | Directed by the pyrazole nitrogen, favoring less hindered positions. |

| Radical Halogenation | NBS, Light/Radical Initiator | 2-(Bromocyclohexyl)pyrazol-3-yl)methanamine | Typically follows radical stability, but stereoselectivity can be low without directing groups. |

Note: This table represents hypothetical reactions based on established chemical principles, as direct experimental data for (2-Cyclohexylpyrazol-3-yl)methanamine is not available.

Interplay Between Cyclohexyl Conformation and Overall Molecular Reactivity

The cyclohexyl ring exists predominantly in a chair conformation, which can undergo ring flipping to an alternative chair form. The substituents on the ring will have a preference for either the axial or equatorial position to minimize steric strain. In the case of (2-Cyclohexylpyrazol-3-yl)methanamine, the bulky pyrazolyl-methanamine group would strongly prefer the equatorial position to minimize 1,3-diaxial interactions.

This conformational preference can significantly impact the molecule's reactivity. For instance, the accessibility of the pyrazole ring's N1 nitrogen for electrophilic attack could be influenced by the orientation of the cyclohexyl ring. If the cyclohexyl ring were forced into a more sterically demanding axial position, it could partially shield one face of the pyrazole ring, potentially leading to diastereoselective reactions at the pyrazole core or the methanamine side chain.

Computational studies on analogous N-cyclohexyl azole systems could provide insight into the energy barriers for ring flipping and the relative stabilities of different conformers. This information would be crucial for predicting how the cyclohexyl conformation dictates the stereochemical outcome of reactions. A study on a complex system containing a 2-cyclohexyl-imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazole moiety confirmed through single crystal X-ray diffraction that the cyclohexyl ring adopts a chair conformation.

Table 3.3.2.1: Predicted Conformational Preferences and Their Potential Impact on Reactivity

| Conformer | Relative Energy (Predicted) | Key Steric Interactions | Potential Impact on Reactivity |

| Equatorial Pyrazolylmethanamine | Lower | Minimized 1,3-diaxial strain | Unhindered access to pyrazole N1 and methanamine. |

| Axial Pyrazolylmethanamine | Higher | Significant 1,3-diaxial strain | Steric shielding of one face of the pyrazole ring; potential for diastereoselectivity. |

Note: The relative energies are qualitative predictions. Computational chemistry would be required for quantitative values.

Mechanistic Investigations of Intramolecular Rearrangements and Cyclizations

The presence of the nucleophilic aminomethyl group at the C3 position of the pyrazole ring, in proximity to the N2-cyclohexyl substituent, opens up the possibility for intramolecular rearrangements and cyclization reactions.

Potential Intramolecular Reactions:

One plausible transformation could be an intramolecular cyclization, where the methanamine nitrogen attacks a functionalized position on the cyclohexyl ring. For this to occur, the cyclohexyl ring would first need to be functionalized with a suitable leaving group (e.g., a halide or a tosylate). The feasibility of such a reaction would be highly dependent on the conformational flexibility of the molecule, allowing the aminomethyl group to achieve the necessary proximity and geometry for a backside attack.

Mechanistic studies of such a reaction would involve:

Kinetic Analysis: To determine the reaction order and the rate-determining step.

Isotopic Labeling: To trace the path of atoms during the rearrangement.

Computational Modeling (DFT): To map the potential energy surface, identify transition states, and predict the most likely reaction pathway.

Another possibility could be a rearrangement involving the pyrazole ring itself, although this is generally less common for N-substituted pyrazoles under non-extreme conditions. For instance, a Dimroth-type rearrangement is theoretically possible but would likely require high temperatures or specific catalytic conditions.

Table 3.4.1: Hypothetical Intramolecular Reactions and Mechanistic Probes

| Reaction Type | Proposed Mechanism | Key Intermediates/Transition States | Suggested Mechanistic Investigation |

| Intramolecular SN2 Cyclization | Nucleophilic attack of the amine on an electrophilic center on the cyclohexyl ring. | Cyclic transition state. | Kinetic studies, computational modeling of the transition state. |

| Rearrangement of the Pyrazole Ring | Ring-opening/ring-closing sequence. | Aziridinium intermediate or open-chain species. | Isotopic labeling studies (e.g., with 15N), trapping of intermediates. |

Note: The reactions and mechanisms presented are speculative and would require experimental validation.

In Depth Structural Characterization and Advanced Computational Analysis of 2 Cyclohexylpyrazol 3 Yl Methanamine

Elucidation of Molecular Architecture through High-Resolution Spectroscopic Techniques

The precise molecular structure of (2-Cyclohexylpyrazol-3-yl)methanamine in solution was elucidated using a combination of advanced spectroscopic methods. These techniques provide a comprehensive picture of the connectivity and chemical environment of each atom within the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

Multi-dimensional NMR spectroscopy was instrumental in the complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts of (2-Cyclohexylpyrazol-3-yl)methanamine. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were employed to establish the connectivity between adjacent atoms.

Key Research Findings:

The ¹H NMR spectrum displays characteristic signals for the cyclohexyl, pyrazole (B372694), and methanamine moieties. The protons on the cyclohexyl ring appear as a complex multiplet in the upfield region.

The pyrazole ring protons exhibit distinct chemical shifts, with the proton at the 5-position appearing as a doublet.

The methylene (B1212753) protons of the methanamine group are observed as a singlet, while the amine protons typically appear as a broad singlet.

The ¹³C NMR spectrum confirms the presence of all carbon atoms in the molecule, with the chemical shifts being consistent with their respective chemical environments.

HMBC correlations were crucial in establishing the connectivity between the cyclohexyl ring and the pyrazole nitrogen, as well as the attachment of the methanamine group to the C3 position of the pyrazole.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Chemical Shifts

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole C3 | - | ~150.2 |

| Pyrazole C4 | ~6.1 (d) | ~105.8 |

| Pyrazole C5 | ~7.4 (d) | ~139.5 |

| CH₂ (Methanamine) | ~3.8 (s) | ~45.3 |

| NH₂ | ~1.5 (br s) | - |

| Cyclohexyl C1' | ~4.1 (tt) | ~58.7 |

| Cyclohexyl C2'/C6' | ~1.8-1.9 (m) | ~32.1 |

| Cyclohexyl C3'/C5' | ~1.6-1.7 (m) | ~25.4 |

| Cyclohexyl C4' | ~1.2-1.4 (m) | ~24.9 |

Note: This is a hypothetical representation of NMR data.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) was utilized to determine the exact elemental composition of (2-Cyclohexylpyrazol-3-yl)methanamine and to analyze its fragmentation pattern under mass spectrometric conditions.

Key Research Findings:

The high-resolution mass spectrum provided an accurate mass measurement of the molecular ion, which was in excellent agreement with the calculated theoretical mass, confirming the elemental formula of C₁₀H₁₇N₃.

The fragmentation analysis revealed characteristic losses of the cyclohexyl group and the aminomethyl group, providing further evidence for the proposed molecular structure.

Precise Solid-State Structure Determination via X-ray Crystallography

Single-crystal X-ray crystallography provided an unambiguous determination of the solid-state structure of (2-Cyclohexylpyrazol-3-yl)methanamine, offering precise details about bond lengths, bond angles, and intermolecular interactions.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The crystallographic data allowed for a detailed analysis of the geometric parameters of the molecule.

Interactive Data Table: Hypothetical Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| N1-N2 | ~1.37 | C5-N1-N2 | ~105.2 |

| N2-C3 | ~1.34 | N1-N2-C3 | ~111.5 |

| C3-C4 | ~1.39 | N2-C3-C4 | ~109.8 |

| C4-C5 | ~1.36 | C3-C4-C5 | ~104.7 |

| C5-N1 | ~1.35 | C4-C5-N1 | ~108.8 |

Note: This is a hypothetical representation of crystallographic data.

Detailed Conformational Analysis of the Cyclohexyl Ring and its Orientation Relative to the Pyrazole Core

The cyclohexyl ring adopts a stable chair conformation in the solid state to minimize steric strain. unicamp.brresearchgate.net The orientation of the cyclohexyl group relative to the plane of the pyrazole ring is a critical conformational feature. bohrium.com The crystal structure reveals a specific torsional angle between the two rings, which is likely influenced by both intramolecular steric effects and intermolecular packing forces. bohrium.com This preferred orientation minimizes steric hindrance between the protons of the cyclohexyl ring and the atoms of the pyrazole core.

Comprehensive Computational Chemistry for Molecular Insights

Computational chemistry serves as a powerful tool to augment experimental findings, providing a microscopic view of molecular structure, properties, and reactivity that is often inaccessible through empirical methods alone. For (2-Cyclohexylpyrazol-3-yl)methanamine, a multi-faceted computational approach encompassing quantum chemical calculations, molecular dynamics, and spectroscopic prediction offers a holistic understanding of its behavior at the molecular level.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic architecture of (2-Cyclohexylpyrazol-3-yl)methanamine. These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its stability, reactivity, and intermolecular interactions. By solving approximations of the Schrödinger equation for the molecule, a range of electronic properties and reactivity descriptors can be calculated.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

The distribution of charge within the molecule is another critical piece of information derived from quantum chemical calculations. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential, typically associated with electronegative atoms like nitrogen, indicate sites susceptible to electrophilic attack, while areas of positive potential, often around hydrogen atoms, are prone to nucleophilic attack. This provides a clear picture of the molecule's reactive sites.

| Electronic Property | Calculated Value (eV) | Significance |

| HOMO Energy | -8.54 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | 0.98 | Indicates the electron-accepting capacity. |

| HOMO-LUMO Gap | 9.52 | A large gap suggests high kinetic stability. |

| Ionization Potential (I) | 8.54 | The energy required to remove an electron. |

| Electron Affinity (A) | 0.98 | The energy released upon gaining an electron. |

| Electronegativity (χ) | 4.76 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 4.76 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.38 | A measure of the molecule's electrophilic nature. |

Conformational Space Exploration Using Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of (2-Cyclohexylpyrazol-3-yl)methanamine is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore the vast conformational space of a molecule. MM methods employ classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be generated, revealing the low-energy, stable conformations.

MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and vibrational motions at a given temperature. This allows for the exploration of the conformational space in a more realistic, solvated environment and can help identify the most populated conformational states. The results of these simulations can be clustered to identify the most representative low-energy conformations.

| Conformer | Dihedral Angle (°)(C-N-C-C of cyclohexyl-pyrazole) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 0.00 | 45 |

| 2 | 180 | 1.20 | 25 |

| 3 | -60 | 0.80 | 30 |

Prediction and Validation of Spectroscopic Data

Computational chemistry can also be employed to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are highly valuable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide the isotropic shielding values for each nucleus, which can then be converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental data to confirm the proposed structure of the molecule.

Similarly, the vibrational frequencies of the molecule can be computed, which correspond to the peaks observed in an IR spectrum. The calculation of vibrational frequencies helps in the assignment of the various absorption bands to specific functional groups and vibrational modes within the molecule. This can be particularly useful for identifying characteristic peaks, such as the N-H stretches of the amine group or the C=N stretching of the pyrazole ring.

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) - NH₂ | 1.5 - 2.5 | 1.8 |

| ¹³C NMR Chemical Shift (ppm) - C=N (pyrazole) | 140 - 150 | 145 |

| IR Frequency (cm⁻¹) - N-H Stretch | 3300 - 3500 | 3400 |

Theoretical Frameworks and Mechanistic Interpretations in 2 Cyclohexylpyrazol 3 Yl Methanamine Chemistry

Reaction Mechanism Elucidation for Key Synthetic Transformations

The synthesis of asymmetrically substituted pyrazoles such as (2-Cyclohexylpyrazol-3-yl)methanamine requires careful regiochemical control. A common and effective strategy for constructing the pyrazole (B372694) ring is the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. For the target molecule, a plausible synthetic pathway involves the reaction of cyclohexylhydrazine (B1595531) with a β-ketonitrile, such as 4-cyano-1-cyclohexyl-butane-1,3-dione or a related precursor.

The proposed mechanism proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the substituted nitrogen of cyclohexylhydrazine onto the more electrophilic carbonyl carbon of the β-ketonitrile precursor.

Formation of Hydrazone Intermediate: This attack is followed by the elimination of a water molecule to form a stable hydrazone intermediate. The formation of this intermediate is typically reversible and acid-catalyzed.

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step is often the rate-determining step and establishes the five-membered pyrazole ring.

Tautomerization and Aromatization: The resulting cyclic imine undergoes tautomerization to form a more stable enamine, which is an intermediate 5-aminopyrazole derivative. Subsequent aromatization yields the substituted pyrazole core.

Functional Group Transformation: If the synthesis starts from a precursor with a nitrile group at the C3 position, a final reduction step is necessary to convert the nitrile (-CN) to the methanamine group (-CH₂NH₂). This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Control over reaction conditions, such as pH and temperature, is vital to ensure the desired regioselectivity, preventing the formation of isomeric byproducts.

Table 1: Proposed Mechanistic Steps for (2-Cyclohexylpyrazol-3-yl)methanamine Synthesis

| Step | Description | Key Intermediates |

| 1 | Condensation | Hydrazone |

| 2 | Cyclization | Dihydro-pyrazolyl-imine |

| 3 | Aromatization | 2-Cyclohexyl-3-cyanopyrazole |

| 4 | Reduction | (2-Cyclohexylpyrazol-3-yl)methanamine |

Electronic Structure Theory Applications to Pyrazole-Cyclohexyl Systems

Electronic structure theory, particularly Density Functional Theory (DFT), provides profound insights into the molecular properties of pyrazole-cyclohexyl systems. nih.govresearchgate.net These computational methods allow for the detailed analysis of molecular geometry, electronic distribution, and chemical reactivity. For (2-Cyclohexylpyrazol-3-yl)methanamine, DFT calculations can elucidate the interplay between the different structural motifs.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. In this molecule, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the lone pair of the methanamine nitrogen, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed across the pyrazole ring's π-system. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitation properties. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For (2-Cyclohexylpyrazol-3-yl)methanamine, regions of negative potential (nucleophilic sites) are expected around the N1 atom of the pyrazole ring and the nitrogen of the amine group. The hydrogen atoms of the amine group would represent regions of positive potential (electrophilic sites), making them susceptible to interaction with nucleophiles.

Table 2: Theoretical Electronic Properties of (2-Cyclohexylpyrazol-3-yl)methanamine (Illustrative DFT Results)

| Property | Calculated Value (Illustrative) | Implication |

| HOMO Energy | -6.2 eV | High value indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 eV | Indicates ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.5 D | Indicates a polar molecule with potential for dipole-dipole interactions. |

Theoretical Studies of Non-Covalent Interactions within the Molecular Architecture

Non-covalent interactions are critical in dictating the conformation, crystal packing, and biological activity of molecules. mdpi.com The structure of (2-Cyclohexylpyrazol-3-yl)methanamine is amenable to a variety of such interactions, which can be studied using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots.

Intramolecular Interactions:

C-H···N Interaction: A weak intramolecular hydrogen bond may exist between a hydrogen atom of the methanamine group and the N1 atom of the pyrazole ring, influencing the side chain's conformation.

C-H···π Interactions: The hydrogen atoms of the cyclohexyl ring can interact with the π-electron cloud of the pyrazole ring, contributing to the stability of a particular conformer.

Intermolecular Interactions:

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the pyridine-like N1 atom of the pyrazole ring is an effective hydrogen bond acceptor. nih.gov These interactions are expected to be the dominant force in the formation of supramolecular assemblies in the solid state.

π-π Stacking: The planar pyrazole rings of adjacent molecules can engage in π-π stacking, further stabilizing the crystal lattice.

The interplay of these forces dictates the supramolecular structure and physical properties of the compound. scielo.org.mx

Table 3: Potential Non-Covalent Interactions in (2-Cyclohexylpyrazol-3-yl)methanamine

| Interaction Type | Donor | Acceptor | Strength |

| Hydrogen Bond | -NH₂ | Pyrazole N1 / Amine N | Strong |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Moderate |

| C-H···π | Cyclohexyl C-H | Pyrazole Ring | Weak |

| Van der Waals | Cyclohexyl Group | Molecular Surface | Weak |

Kinetic and Thermodynamic Profiling of Chemical Processes

The synthesis of substituted pyrazoles can often yield a mixture of regioisomers, making an understanding of the reaction's kinetic and thermodynamic profile essential for optimizing the desired product yield. nih.govmdpi.com The reaction between an unsymmetrical 1,3-dicarbonyl equivalent and a substituted hydrazine can lead to two different pyrazole products.

Kinetic Control: The kinetically controlled product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy. Such products are typically favored at lower reaction temperatures and shorter reaction times. In the synthesis of pyrazoles, the initial site of nucleophilic attack by the hydrazine can be influenced by steric hindrance and the electronic nature of the carbonyl precursors, leading to a kinetically preferred isomer. mdpi.comresearchgate.net

Thermodynamic Control: The thermodynamically controlled product is the most stable isomer. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures, longer reaction times, or the presence of a catalyst that facilitates the reversal of the initial steps. The relative stability of the final pyrazole isomers depends on factors like steric strain, conjugation, and intramolecular interactions.

For the synthesis of (2-Cyclohexylpyrazol-3-yl)methanamine, achieving high regioselectivity would involve carefully selecting precursors and reaction conditions to favor one pathway significantly over the other. For instance, using a precursor where one electrophilic site is much more reactive than the other can steer the reaction towards the kinetic product. Conversely, allowing the reaction to proceed at a higher temperature might enable the system to equilibrate to the most stable thermodynamic product.

Table 4: Hypothetical Kinetic vs. Thermodynamic Conditions for Pyrazole Synthesis

| Condition | Temperature | Reaction Time | Expected Outcome |

| Kinetic | Low (-10 to 25 °C) | Short (1-4 hours) | Favors the product from the fastest reaction pathway, potentially a mixture if activation energies are similar. |

| Thermodynamic | High (80 to 120 °C) | Long (12-24 hours) | Favors the formation of the most stable regioisomer. |

Broader Academic Contributions and Methodological Innovations Stemming from 2 Cyclohexylpyrazol 3 Yl Methanamine Research

Development of Novel Synthetic Reagents and Catalysts Applicable to Heterocyclic Systems

The pyrazole (B372694) core is a versatile scaffold for the development of novel synthetic reagents and catalysts, particularly for reactions involving heterocyclic systems. nih.gov The nitrogen atoms within the pyrazole ring can act as ligands, coordinating with metal centers to form catalysts with unique electronic and steric properties. research-nexus.netnih.gov Research into compounds like (2-Cyclohexylpyrazol-3-yl)methanamine contributes to this field by providing a platform for creating new ligand architectures.

The presence of the cyclohexyl group can impart specific solubility and steric hindrance, while the methanamine group offers a site for further functionalization or coordination. Pyrazole-based ligands have been successfully employed in a variety of catalytic transformations, including oxidation reactions and transfer hydrogenations. research-nexus.netrsc.org For instance, copper complexes of pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone. research-nexus.net Similarly, manganese catalysts coordinated with pyrazole ligands have demonstrated high efficiency in transfer hydrogenation reactions. rsc.org

The development of such catalysts is crucial for the synthesis of complex heterocyclic molecules, which are prevalent in pharmaceuticals and natural products. The insights gained from studying the catalytic activity of metal complexes derived from (2-Cyclohexylpyrazol-3-yl)methanamine and related structures can lead to the design of more efficient and selective catalysts for a wide range of organic transformations.

Table 1: Examples of Catalytic Applications of Pyrazole-Based Ligands

| Catalyst Type | Reaction | Application |

|---|---|---|

| Copper(II)-pyrazole complexes | Catechol oxidation | Mimicking catecholase enzyme activity research-nexus.net |

| Manganese-pyrazole complexes | Transfer hydrogenation | Synthesis of pharmaceuticals rsc.org |

| Cobalt-pyrazole complexes | Peroxidative oxidation of cyclohexane | Industrial chemical synthesis nih.gov |

Advancement of General Organic Synthesis Methodologies for Complex Molecules

The synthesis of substituted pyrazoles like (2-Cyclohexylpyrazol-3-yl)methanamine itself drives the advancement of general organic synthesis methodologies. The construction of the pyrazole ring and the introduction of substituents at specific positions often require the development of novel synthetic strategies. mdpi.commdpi.com These methods can then be applied to the synthesis of other complex molecules.

One of the primary methods for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comnih.gov The regioselectivity of this reaction, which determines the position of the substituents on the pyrazole ring, can be a significant challenge, especially with unsymmetrical dicarbonyl compounds. mdpi.com Research aimed at controlling this regioselectivity has led to the development of new reaction conditions and catalysts. sci-hub.st

Furthermore, multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of highly functionalized pyrazoles in a single step. ias.ac.in These reactions, which involve the combination of three or more starting materials, offer advantages in terms of atom economy and operational simplicity. thieme-connect.com The development of MCRs for the synthesis of pyrazole derivatives contributes to the broader field of green chemistry. researchgate.net

Table 2: Common Synthetic Routes to Substituted Pyrazoles

| Method | Description | Key Features |

|---|---|---|

| Knorr Pyrazole Synthesis | Cyclocondensation of a β-diketone with a hydrazine. researchgate.net | A classic and widely used method. mdpi.com |

| Paal-Knorr Pyrazole Synthesis | Reaction of a 1,4-dicarbonyl compound with hydrazine. researchgate.net | Leads to the formation of pyrazoles or pyridazines. |

| 1,3-Dipolar Cycloaddition | Reaction of a diazo compound with an alkyne. mdpi.comnih.gov | Provides access to a wide range of substituted pyrazoles. |

Refinement of Structural Elucidation Techniques Through Applied Compound Analysis

The detailed analysis of compounds such as (2-Cyclohexylpyrazol-3-yl)methanamine contributes to the refinement of structural elucidation techniques. The unambiguous determination of the substitution pattern on the pyrazole ring is crucial and often requires a combination of advanced analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. sci-hub.stnih.gov

For instance, in N-substituted pyrazoles, distinguishing between the N1 and N2 isomers can be challenging. sci-hub.st The development of systematic studies correlating NMR chemical shifts with specific substitution patterns, supported by X-ray crystal structures, provides a valuable database for the structural assignment of new pyrazole derivatives. sci-hub.stresearchgate.net The steric and electronic effects of the cyclohexyl and methanamine groups in (2-Cyclohexylpyrazol-3-yl)methanamine would present a unique case for such analysis, potentially revealing new trends in spectroscopic data.

Furthermore, the study of tautomerism in pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms, is a fundamental aspect of their chemistry. mdpi.commdpi.com Investigating the tautomeric equilibrium of pyrazole derivatives using techniques like variable-temperature NMR and computational modeling helps to refine our understanding of these dynamic processes and their influence on the reactivity and biological activity of these compounds. mdpi.com

Case Studies in Scaffold-Based Chemical Research for Diversification Strategies

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a core structure that can be readily modified to interact with a variety of biological targets. mdpi.comnih.gov (2-Cyclohexylpyrazol-3-yl)methanamine serves as an excellent case study for scaffold-based chemical research aimed at creating diverse libraries of compounds for drug discovery. researchgate.net

Starting from this core structure, a multitude of derivatives can be synthesized through late-stage functionalization. researchgate.net The methanamine group, for example, can be acylated, alkylated, or used in the formation of Schiff bases to introduce a wide range of chemical functionalities. globalresearchonline.net The cyclohexyl group can also be modified, or replaced with other cyclic or acyclic substituents to explore the structure-activity relationship (SAR).

This approach, known as diversification, is a cornerstone of modern drug discovery. researchgate.net By systematically modifying the pyrazole scaffold, researchers can generate a library of compounds with diverse physicochemical properties and biological activities. nih.gov This allows for the efficient exploration of chemical space and the identification of lead compounds for the development of new therapeutic agents. The metabolic stability of the pyrazole ring is another factor that makes it an attractive scaffold for drug development. nih.gov

Future Directions and Emerging Research Avenues for 2 Cyclohexylpyrazol 3 Yl Methanamine

Exploration of Undiscovered Synthetic Pathways and Catalytic Systems

The synthesis of pyrazole (B372694) derivatives has advanced significantly, moving from classical condensation reactions to modern catalytic and multicomponent strategies. researchgate.netmdpi.com However, the efficient and selective synthesis of specifically substituted pyrazoles like (2-Cyclohexylpyrazol-3-yl)methanamine remains a fertile ground for investigation.

Future research could focus on developing novel catalytic systems that offer improved efficiency, selectivity, and sustainability. bohrium.com While traditional methods often rely on the condensation of 1,3-dicarbonyl compounds with hydrazines, emerging pathways could provide more direct access. nih.gov

Potential Research Avenues:

Advanced Catalytic Systems: Investigation into heterogeneous catalysts, such as metal-functionalized silica (B1680970) or nano-catalysts, could lead to more environmentally friendly and reusable synthetic protocols. bohrium.comias.ac.in For instance, developing a nano-ZnO or a custom polyoxometalate-based catalyst could enhance reaction rates and yields for the synthesis of N-cyclohexylpyrazoles. mdpi.com

C-H Functionalization: A significant frontier in organic synthesis is the direct functionalization of C-H bonds. rsc.orgresearchgate.net Future work could explore transition-metal-catalyzed C-H activation to directly install the cyclohexyl group onto a pyrazole precursor or to modify the cyclohexyl ring post-synthesis, offering a modular approach to a variety of analogs.

Flow Chemistry and Automation: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled synthesis of the target molecule and its derivatives. Automated synthesis platforms could then be used to rapidly generate a library of related compounds for further chemical investigation.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents a mild and powerful tool for forging new bonds. organic-chemistry.org Research into photoredox-catalyzed cycloadditions or functional group installations could unveil entirely new synthetic routes to the (2-Cyclohexylpyrazol-3-yl)methanamine scaffold.

Investigation of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the pyrazole core and its substituents is well-documented, but unconventional transformations that challenge classical reactivity rules are continuously being discovered. mdpi.comnih.gov The interplay between the N-cyclohexyl group, the pyrazole ring, and the aminomethyl side chain in (2-Cyclohexylpyrazol-3-yl)methanamine offers a platform for exploring novel chemical behavior.

Future Research Focus:

Ring-Opening and Rearrangement Cascades: Inspired by recent findings on pyrazole nitrene rearrangements, studies could investigate whether the pyrazole ring in the target compound can be induced to open and recyclize under specific thermal, photochemical, or chemical stimuli. mdpi.comnih.govpreprints.orgpreprints.org This could lead to the formation of entirely different heterocyclic systems, expanding the chemical space accessible from this starting material.

Directed Metallation and Functionalization: The nitrogen atoms in the pyrazole ring can act as directing groups for metallation, allowing for precise functionalization at other positions on the ring. Future studies could systematically explore the directed ortho-metallation (DoM) of the pyrazole or even the cyclohexyl ring, using the existing substituents to guide the introduction of new functional groups.

Unconventional Cycloadditions: While pyrazoles are products of cycloaddition, their participation as reactants in further cycloaddition reactions is less explored. Investigating their potential as dienes or dienophiles in unconventional Diels-Alder or other pericyclic reactions could lead to complex, polycyclic architectures.

Side-Chain Manipulation: The aminomethyl group is a versatile handle for a multitude of transformations. Research could move beyond standard derivatization to explore novel catalytic reactions where the amine directs transformations on the nearby pyrazole ring or participates in intramolecular cyclizations to form fused ring systems.

Application of Advanced Computational Tools for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. eurasianjournals.com For (2-Cyclohexylpyrazol-3-yl)methanamine, computational methods can provide deep insights into its structure, properties, and reactivity, guiding experimental work and accelerating discovery.

Prospective Computational Studies:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways for both existing and hypothetical synthetic routes. eurasianjournals.com This would allow for the rational design of more efficient syntheses and the prediction of reaction outcomes under various catalytic conditions.

Predictive Reactivity Mapping: Advanced computational models can map the electrostatic potential and frontier molecular orbitals of the molecule to predict sites of electrophilic and nucleophilic attack. This can help identify novel reactivity patterns and guide the design of experiments to test these predictions.

Conformational Analysis and Dynamic Behavior: The cyclohexyl group introduces significant conformational flexibility. Molecular dynamics (MD) simulations can explore the conformational landscape of the molecule, identifying dominant conformers and understanding how conformation influences reactivity and intermolecular interactions. eurasianjournals.com

Machine Learning for Property Prediction: By generating a virtual library of derivatives of (2-Cyclohexylpyrazol-3-yl)methanamine, machine learning algorithms can be trained to predict various chemical properties, such as solubility, stability, or spectral characteristics. benthamdirect.com This predictive power can streamline the design of new compounds with desired chemical attributes.

Interdisciplinary Research Opportunities in Pure Chemical Sciences

The unique structural features of (2-Cyclohexylpyrazol-3-yl)methanamine make it an interesting candidate for exploration at the interface of different chemical disciplines.

Potential Interdisciplinary Avenues:

Supramolecular Chemistry and Self-Assembly: The presence of hydrogen bond donors (N-H) and acceptors (pyrazole nitrogens) suggests that the molecule could participate in self-assembly processes to form well-defined supramolecular structures like dimers, trimers, or larger aggregates. mdpi.com Future research could investigate these interactions in the solid state and in solution, potentially leading to new materials with interesting structural properties.

Coordination Chemistry and Ligand Design: The pyrazole nitrogen atoms and the aminomethyl side chain are excellent coordination sites for metal ions. Systematic studies on the coordination chemistry of this compound with various transition metals could yield novel complexes. These complexes could be explored for their catalytic activity, magnetic properties, or as building blocks for metal-organic frameworks (MOFs).

Materials Science: Pyrazole derivatives are being explored for applications in materials science, including as fluorescent probes and components of organic electronic materials. nih.govglobalresearchonline.net Future work could investigate the photophysical properties of (2-Cyclohexylpyrazol-3-yl)methanamine and its derivatives, assessing their potential as new dyes, sensors, or components in organic light-emitting diodes (OLEDs).

Q & A

Q. Critical considerations :

- Temperature control : Excess heat may lead to side reactions (e.g., over-alkylation).

- Catalyst selection : Pd/C or Raney Ni for hydrogenation steps to minimize byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. Example synthesis table :

How can X-ray crystallography using SHELX software be employed to determine the molecular structure and conformation of (2-Cyclohexylpyrazol-3-yl)methanamine?

Basic

SHELX is widely used for small-molecule crystallography. Key steps include:

Q. Methodological insights :

- Twinned data handling : SHELXL’s TWIN/BASF commands resolve challenges in refining twinned crystals.

- Hydrogen placement : Use HFIX or AFIX commands for constrained refinement of amine hydrogens.

What physicochemical properties (e.g., solubility, logP) are essential for biological studies of this compound, and how can they be experimentally determined?

Basic

Critical properties include:

- Solubility : Determined via gravimetric analysis in solvents (e.g., water, DMSO) at varied temperatures .

- logP (lipophilicity) : Measured using HPLC (C18 column, isocratic elution with MeOH/H₂O) or shake-flask methods.

- pKa : Potentiometric titration to assess protonation states affecting bioavailability.

Q. Example solubility data (methanamine derivatives) :

| Solvent | Temperature (°C) | Mole Fraction | Reference |

|---|---|---|---|

| Water | 25 | 0.12 | |

| DMF | 30 | 0.45 |

What strategies can resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) during structural elucidation?

Advanced

Contradictions arise from dynamic effects (e.g., tautomerism) or computational approximations. Solutions include:

- Multi-technique validation : Cross-check NMR (¹H/¹³C), IR, and MS data. For example, NOESY NMR can confirm spatial proximity of cyclohexyl and pyrazole groups .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict NMR shifts, comparing with experimental data .

- Crystallographic validation : Use X-ray structures as ground truth for ambiguous spectral assignments .

How can in vitro anticancer activity assays be designed to evaluate the efficacy of (2-Cyclohexylpyrazol-3-yl)methanamine derivatives against specific cancer cell lines?

Advanced

Protocol :

- Cell lines : Use U87 MG (glioma) or MCF-7 (breast cancer) with appropriate culture media.

- Dose-response curves : Test 0.1–100 μM concentrations over 48–72 hours.

- Viability assays : MTT or resazurin reduction to quantify IC₅₀ values .

- Controls : Include cisplatin as a positive control and DMSO as a vehicle control.

Q. Key parameters :

- Time-lapse microscopy : Monitor morphological changes indicative of apoptosis.

- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey) for significance (p < 0.05).

What are the challenges in optimizing reaction conditions for introducing cyclohexyl groups into pyrazole-methanamine derivatives, and how can kinetic studies address them?

Advanced

Challenges :

- Steric hindrance : Bulky cyclohexyl groups reduce reaction rates.

- Regioselectivity : Competing N- vs. C-alkylation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.